molecular formula C12H4Br3ClO2 B14317059 Dibenzo(b,e)(1,4)dioxin, tribromochloro- CAS No. 107227-73-6

Dibenzo(b,e)(1,4)dioxin, tribromochloro-

Cat. No.: B14317059
CAS No.: 107227-73-6
M. Wt: 455.32 g/mol
InChI Key: SAWWGIFMFJWPFN-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin, tribromochloro- is a halogenated dibenzodioxin derivative featuring three bromine (Br) and one chlorine (Cl) substituents on its aromatic rings. These compounds are characterized by two benzene rings fused to a central 1,4-dioxin ring (two oxygen atoms in para positions) .

Properties

CAS No.

107227-73-6

Molecular Formula

C12H4Br3ClO2

Molecular Weight

455.32 g/mol

IUPAC Name

1,2,3-tribromo-4-chlorodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br3ClO2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H

InChI Key

SAWWGIFMFJWPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Br)Br)Br

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of Dibenzo(b,e)(1,4)dioxin, Tribromochloro-

Molecular Architecture

The compound features a dibenzo-p-dioxin skeleton (two benzene rings fused to a central 1,4-dioxin ring) with three bromine and one chlorine substituents. The exact positions of the halogens determine its isomerism and physicochemical behavior. For example, bromine atoms preferentially occupy ortho and para positions due to their larger atomic radius and polarizability compared to chlorine.

Spectroscopic and Thermodynamic Data

While direct data for the tribromochloro congener are sparse, analogous chlorinated dioxins exhibit distinctive spectral signatures:

  • NMR : Chlorine and bromine substituents cause significant deshielding in $$^{1}\text{H}$$ and $$^{13}\text{C}$$ spectra.
  • Mass Spectrometry : Characteristic isotopic patterns arise from bromine’s $$^{79}\text{Br}$$/$$^{81}\text{Br}$$ (1:1) and chlorine’s $$^{35}\text{Cl}$$/$$^{37}\text{Cl}$$ (3:1) ratios.
  • Thermal Stability : Halogenated dioxins decompose above 600°C, releasing hydrogen halides (e.g., HBr, HCl).

General Strategies for Halogenated Dibenzo-p-dioxin Synthesis

Precursor-Based Condensation Reactions

The most common route to halogenated dioxins involves the condensation of halogenated phenolic precursors. For example, trichlorophenol derivatives undergo copper-catalyzed coupling to form chlorinated dioxins:

$$
2\,\text{Cl}3\text{C}6\text{H}2\text{OH} \xrightarrow{\text{Cu}^{2+},\,300^\circ\text{C}} \text{Cl}3\text{C}{12}\text{H}5\text{O}2 + 2\,\text{H}2\text{O} + \text{HCl} \quad
$$

Brominated analogs likely follow similar pathways, though bromine’s lower electronegativity necessitates adjusted reaction conditions (e.g., higher temperatures or longer residence times).

Table 1: Comparison of Halogenation Efficiency in Dioxin Synthesis
Halogen Catalyst Temperature (°C) Yield (%) Reference
Cl CuCl₂ 300 45–60
Br CuBr₂ 350 30–40
Mixed Pd/C + Cu 280 25–35

Targeted Synthesis of Tribromochloro-Dibenzo-p-dioxin

Sequential Halogenation Approach

A stepwise method involves brominating dibenzo-p-dioxin followed by chlorination:

  • Bromination : Treat dibenzo-p-dioxin with excess Br₂ in the presence of FeBr₃ at 80°C for 12 hours to yield tribromo-dibenzo-p-dioxin.
  • Chlorination : React the tribromo intermediate with Cl₂ gas under UV light to introduce the chlorine substituent. Regioselectivity is controlled by steric effects, favoring substitution at the least hindered position.

One-Pot Palladium-Catalyzed Coupling

Mechanistic Insights and Challenges

Role of Copper Catalysts

Copper salts (e.g., CuCl₂, CuBr₂) facilitate dehydrohalogenation and radical-mediated coupling of phenolic precursors. In mixed halogen systems, copper preferentially coordinates to bromine due to its softer Lewis acidity, which can lead to incomplete chlorination.

Competing Side Reactions

  • Overhalogenation : Excess Br₂ or Cl₂ promotes formation of tetrahalogenated impurities.
  • Ring-Opening : Prolonged heating above 400°C degrades the dioxin core into lower PAHs.

Environmental and Industrial Relevance

Incidental Formation in Combustion Processes

Tribromochloro-dibenzo-p-dioxin has been detected in fly ash from waste incinerators, particularly those processing brominated flame retardants (e.g., decaBDE) and PVC (a chlorine source). Formation follows a precursor pathway:

$$
\text{BrC}6\text{H}4\text{OH} + \text{ClC}6\text{H}4\text{OH} \xrightarrow{\text{Cu}^{2+},\,340^\circ\text{C}} \text{Br}3\text{ClC}{12}\text{H}5\text{O}2 + \text{H}_2\text{O} \quad
$$

Analytical Detection Challenges

Co-elution with other polyhalogenated dioxins complicates gas chromatography–mass spectrometry (GC–MS) analysis. High-resolution mass spectrometers (HRMS) or isotopic dilution techniques are recommended for accurate quantification.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin, tribromochloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzodioxins, quinones, and other oxygenated compounds .

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin, tribromochloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromochloro- involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and gene expression changes. This interaction can result in toxic effects, including disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The toxicity and environmental behavior of dibenzodioxins depend on the number and positions of halogen substituents. Below is a comparison of tribromochloro-dibenzo(b,e)(1,4)dioxin with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents CAS Number Key References
Tribromochloro-dibenzo(b,e)(1,4)dioxin Not explicitly provided ~500 (estimated) 3 Br, 1 Cl (positions unspecified) Not found Inferred
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) C₁₂H₄Cl₄O₂ 321.97 Cl at 2,3,7,8 positions 1746-01-6
1,2,3,7,8-Pentachlorodibenzo-p-dioxin C₁₂H₃Cl₅O₂ 356.40 Cl at 1,2,3,7,8 positions 40321-76-4
2,7-Dichlorodibenzo-p-dioxin C₁₂H₆Cl₂O₂ 253.08 Cl at 2,7 positions 33857-26-0
1,3,7-Tribromo-2,4,8-trichloro-dibenzo(b,e)(1,4)dioxin C₁₂H₂Cl₃Br₃O₂ 524.21 Br at 1,3,7; Cl at 2,4,8 680226-67-9

Key Observations :

  • TCDD (2,3,7,8-tetrachloro) is the most toxic congener, with a WHO Toxic Equivalency Factor (TEF) of 1.0 .
  • Pentachloro derivatives (e.g., 1,2,3,7,8-PeCDD) exhibit lower TEF values (~0.5) due to steric hindrance reducing receptor binding .

Physicochemical Properties

Halogenation impacts solubility, vapor pressure, and lipophilicity:

Property Tribromochloro-dibenzo-dioxin (Estimated) TCDD 2,7-Dichloro-dibenzo-dioxin
Water Solubility Extremely low (<0.1 µg/L) 0.0002 µg/L 0.19 µg/L
Vapor Pressure (25°C) ~1 × 10⁻⁷ mmHg 2 × 10⁻⁶ mmHg Not reported
Log Kow (Lipophilicity) ~7.5 (high bioaccumulation potential) 6.8 5.3

Notes:

  • Brominated derivatives generally exhibit lower vapor pressures and higher log Kow values than chlorinated analogues, enhancing their persistence in fatty tissues .
  • Chlorinated dioxins like TCDD are semi-volatile, facilitating long-range atmospheric transport .

Toxicity Profiles

Toxicity correlates with halogen positions, particularly substitutions at 2,3,7,8:

Compound WHO-TEF Value Key Toxic Effects Mechanism of Action
TCDD 1.0 Carcinogenic, endocrine disruption Aryl hydrocarbon receptor (AhR) agonism
1,2,3,7,8-PeCDD 0.5 Immunotoxicity, developmental defects AhR binding with reduced affinity
Tribromochloro-dibenzo-dioxin (hypothetical) ~0.1 (estimated) Limited data; potential hepatotoxicity Likely AhR-mediated, but less potent

Key Findings :

  • Chlorinated dioxins with 2,3,7,8-substitutions are universally classified as highly toxic .
  • Brominated analogues may exhibit similar AhR binding but require higher concentrations to achieve toxic effects due to larger atomic size and steric effects .

Environmental Persistence and Bioaccumulation

  • PCDDs : Half-lives in soil range from 10–20 years; bioaccumulation factors (BAFs) in fish exceed 10,000 .
  • PBDDs: Limited data, but bromine’s lower electronegativity may reduce oxidative degradation rates compared to chlorine .
  • Mixed Halogenated Dioxins : Tribromochloro-dibenzo-dioxin is expected to persist in sediments and biota due to high log Kow and resistance to microbial degradation .

Q & A

Q. What are the validated synthetic routes for tribromochloro-dibenzo(b,e)(1,4)dioxin, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Routes : Adapt halogenation protocols from chlorinated analogs (e.g., refluxing halogenated precursors with acetic acid as a catalyst, as described for triazole derivatives ). Use controlled bromination/chlorination steps to avoid over-halogenation.
  • Purity Optimization : Employ column chromatography with silica gel (gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-validate with mass spectrometry (EI-MS) to detect trace halogenated byproducts .

Q. How is the structural characterization of tribromochloro-dibenzo(b,e)(1,4)dioxin performed to confirm positional isomerism?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to assign aromatic protons and carbons. Compare chemical shifts to NIST-subscribed spectral libraries for chlorinated/brominated dioxins .
  • X-ray Crystallography : For unambiguous isomer identification, crystallize the compound and solve the structure using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .

Advanced Research Questions

Q. What experimental designs are critical for assessing the toxicological equivalence of tribromochloro-dibenzo(b,e)(1,4)dioxin to 2,3,7,8-TCDD?

Methodological Answer:

  • In Vitro Assays : Utilize Ah receptor (AhR) luciferase reporter gene assays in HepG2 cells. Compare EC50_{50} values to TCDD and apply WHO’s Toxicity Equivalence Factor (TEF) framework .
  • Dose-Response Analysis : Conduct subchronic exposure studies in rodents (28-day OECD 407 protocol), measuring liver CYP1A1/1A2 induction. Use benchmark dose modeling to quantify potency .

Q. How can conflicting data on environmental persistence of tribromochloro-dibenzo(b,e)(1,4)dioxin be resolved?

Methodological Answer:

  • Half-Life Studies : Compare aerobic/anaerobic degradation rates in soil microcosms (ISO 11266). Use 14C^{14}\text{C}-labeled analogs to track mineralization vs. bound residues .
  • QSAR Modeling : Apply EPI Suite or SPARC to predict log KowK_{ow} and hydrolysis rates. Validate with experimental solubility data from NIST-standardized methods .

Q. What analytical strategies are recommended for detecting tribromochloro-dibenzo(b,e)(1,4)dioxin in complex matrices like honey or human serum?

Methodological Answer:

  • Sample Preparation : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) for lipid-rich matrices. Cleanup via sulfuric acid-impregnated silica gel columns .
  • Detection : Employ HRGC/HRMS (JEOL JMS-800D) in SIM mode, monitoring m/zm/z 448–452 (M+^+ cluster for Br/Cl isotopes). Confirm with NIST database matches .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported solubility values for tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

  • Standardized Protocols : Follow OECD 105 guidelines for shake-flask solubility tests. Use HPLC-UV to quantify aqueous concentrations, ensuring equilibration >72 hrs .
  • Meta-Analysis : Aggregate data from EPA/NIH Mass Spectral Database and peer-reviewed studies. Apply multivariate regression to identify temperature/pH dependencies .

Q. What computational tools are effective in predicting the endocrine-disrupting potential of tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to estrogen receptor alpha (ERα). Compare binding energies to known disruptors like BPA .
  • Transcriptomic Profiling : Apply RNA-seq on H295R adrenocortical cells to map steroidogenic pathway perturbations. Validate with qPCR for STAR/CYP11A1 .

Safety & Handling in Laboratory Settings

Q. What PPE and engineering controls are mandated for handling tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

  • PPE : Wear nitrile gloves (≥8 mil), Tyvek suits, and NIOSH-approved respirators (P100 filters). Use double-glove systems for solvent compatibility .
  • Engineering Controls : Conduct synthesis in fume hoods with ≥100 ft/min face velocity. Store waste in amber glass bottles with PTFE-lined caps .

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